

Technical Support Center: Investigating Avycaz Resistance in *Klebsiella pneumoniae*

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Compound of Interest

Compound Name: Avycaz

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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to **Avycaz** (ceftazidime-avibactam) in *Klebsiella pneumoniae*. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. β -Lactamase-Mediated Resistance

Q1: My *K. pneumoniae* isolate shows increasing MICs to **Avycaz** after exposure. How can I determine if this is due to β -lactamase mutations?

A1: Increased **Avycaz** MICs following exposure are frequently linked to mutations in the *bla*KPC gene, particularly in the omega-loop region.^{[1][2]} These mutations can alter the enzyme's structure, reducing avibactam's binding affinity while sometimes paradoxically increasing susceptibility to carbapenems.^{[3][4]}

Troubleshooting Experimental Workflow:

- **Isolate Confirmation:** Ensure you are working with a pure culture of the resistant isolate. Streak for single colonies and perform confirmatory identification.

- **blaKPC Gene Sequencing:** Amplify and sequence the entire coding region of the blaKPC gene from both the susceptible parent and the resistant daughter strains. Compare the sequences to identify any amino acid substitutions.[3] Common mutations associated with **Avycaz** resistance include D179Y, T243M, and others within the omega-loop.[2][3][4][5]
- **Cloning and Expression:** To confirm that a specific mutation confers resistance, clone the mutated blaKPC gene into a susceptible E. coli or K. pneumoniae background and determine the **Avycaz** MIC of the transformed strain.[3][4]

Q2: I've identified a novel mutation in the blaKPC gene of an **Avycaz**-resistant isolate. How can I be sure this mutation is responsible for the resistance phenotype?

A2: Demonstrating a direct link between a novel blaKPC mutation and **Avycaz** resistance requires functional validation.

Troubleshooting Experimental Workflow:

- **Site-Directed Mutagenesis:** Introduce the specific mutation into a wild-type blaKPC gene using site-directed mutagenesis.[4]
- **Expression in a Clean Background:** Clone both the wild-type and the mutated gene into an expression vector and transform them into a susceptible host strain (e.g., E. coli TOP10).
- **MIC Determination:** Perform broth microdilution to determine the **Avycaz** MIC for the strains expressing the wild-type and the mutated KPC enzyme. A significant increase in the MIC for the mutant confirms its role in resistance.[3][4]

Q3: My isolate is producing an OXA-48-like carbapenemase and is resistant to **Avycaz**. What is the likely mechanism?

A3: While **Avycaz** is typically active against OXA-48-producing isolates, resistance can emerge.[6][7] This is often not due to mutations in the blaOXA-48 gene itself but can be associated with co-existing resistance mechanisms, such as porin loss or the presence of other β -lactamases not inhibited by avibactam.[8][9] However, some studies have shown that exposure to **Avycaz** can select for mutations in OXA-48 that increase ceftazidime hydrolysis.[6][7]

2. Porin and Efflux Pump-Mediated Resistance

Q1: I have an **Avycaz**-resistant *K. pneumoniae* isolate with a wild-type blaKPC gene. What other mechanisms should I investigate?

A1: In the absence of blaKPC mutations, **Avycaz** resistance can be mediated by alterations in outer membrane permeability, primarily through the loss or modification of porins, or by the upregulation of efflux pumps.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting Experimental Workflow:

- **Porin Gene Analysis:** Sequence the ompK35 and ompK36 genes, which encode the two major outer membrane porins in *K. pneumoniae*. Look for insertions, deletions, or premature stop codons that would result in non-functional proteins.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Mutations in another porin, LamB, have also been implicated in **Avycaz** resistance.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Porin Expression Analysis (RT-qPCR):** Quantify the expression levels of ompK35 and ompK36 using RT-qPCR. Reduced expression of these porins can limit the entry of **Avycaz** into the bacterial cell.[\[16\]](#)
- **Efflux Pump Inhibitor (EPI) Assay:** Perform MIC testing with and without an EPI, such as phenylalanine-arginine β -naphthylamide (PA β N). A significant reduction in the **Avycaz** MIC in the presence of the EPI suggests the involvement of efflux pumps.
- **Efflux Pump Gene Expression (RT-qPCR):** Analyze the expression of known efflux pump genes, such as those encoding the AcrAB-TolC system, to check for upregulation in the resistant isolate compared to a susceptible control.[\[17\]](#)[\[18\]](#)

3. Metallo- β -Lactamase (MBL)-Mediated Resistance

Q1: My *K. pneumoniae* isolate is highly resistant to **Avycaz**, and I don't find any mutations in blaKPC or porin genes. What could be the cause?

A1: Avibactam does not inhibit metallo- β -lactamases (MBLs) such as NDM, VIM, or IMP.[\[19\]](#)[\[20\]](#)[\[21\]](#) The presence of an MBL will confer resistance to **Avycaz**.

Troubleshooting Experimental Workflow:

- Phenotypic MBL Detection: Use a phenotypic test, such as the modified Hodge test or a double-disk synergy test with EDTA, to screen for MBL production.
- Molecular Detection of MBL Genes: Perform PCR to detect common MBL genes, including blaNDM, blaVIM, and blaIMP.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Quantitative Data Summary

Table 1: Impact of blaKPC Mutations on **Avycaz** and Meropenem MICs (µg/mL)

K. pneumoniae Isolate	KPC Variant	Avycaz MIC	Meropenem MIC	Reference
Baseline Isolate 1	KPC-3	2/4	32	[3]
Resistant Isolate 1	KPC-3 (D179Y)	32/4	2	[3]
Baseline Isolate 2	KPC-3	1/4	64	[3]
Resistant Isolate 2	KPC-3 (D179Y/T243M)	64/4	1	[3]
Baseline Isolate 3	KPC-3	4/4	16	[3]
Resistant Isolate 3	KPC-3 (V240G)	>128/4	4	[3]

Table 2: Impact of Porin Gene Complementation on **Avycaz** MIC (µg/mL)

K. pneumoniae Strain	Relevant Genotype	Avycaz MIC	Reference
Induced Resistant Strain	lamB mutation	16	[13] [14] [15]
Complemented Strain	Wild-type lamB	4	[13] [14] [15]
Induced Resistant Strain	ftsI (PBP3) mutation	32	[13] [14] [15]
Complemented Strain	Wild-type ftsI	8	[13] [14] [15]

Experimental Protocols

1. Broth Microdilution for **Avycaz** MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), **Avycaz** (ceftazidime-avibactam) powder, 96-well microtiter plates, bacterial inoculum, incubator.
- Procedure:
 - Prepare a stock solution of **Avycaz**. Avibactam is typically used at a fixed concentration of 4 µg/mL.[\[22\]](#)[\[23\]](#)
 - Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates, ensuring each well also contains 4 µg/mL of avibactam.
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
 - The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[\[24\]](#)

2. PCR and Sanger Sequencing of blaKPC

- Materials: DNA extraction kit, PCR primers flanking the blaKPC gene, Taq polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment, Sanger sequencing service.
- Procedure:
 - Extract genomic DNA from the *K. pneumoniae* isolate.
 - Amplify the blaKPC gene using PCR with primers that bind to the regions upstream and downstream of the coding sequence.
 - Verify the amplification of a product of the correct size by agarose gel electrophoresis.
 - Purify the PCR product.
 - Send the purified PCR product for Sanger sequencing.
 - Analyze the resulting sequence and compare it to a wild-type blaKPC reference sequence to identify mutations.[3]

3. RT-qPCR for ompK35 and ompK36 Gene Expression

- Materials: RNA extraction kit, reverse transcriptase, qPCR primers for ompK35, ompK36, and a housekeeping gene (e.g., rpoB), SYBR Green master mix, real-time PCR system.[16]
- Procedure:
 - Grow the *K. pneumoniae* isolates to the mid-logarithmic phase.
 - Extract total RNA from the bacterial cells.
 - Synthesize cDNA from the RNA template using reverse transcriptase.
 - Perform qPCR using primers specific for ompK35, ompK36, and the housekeeping gene.

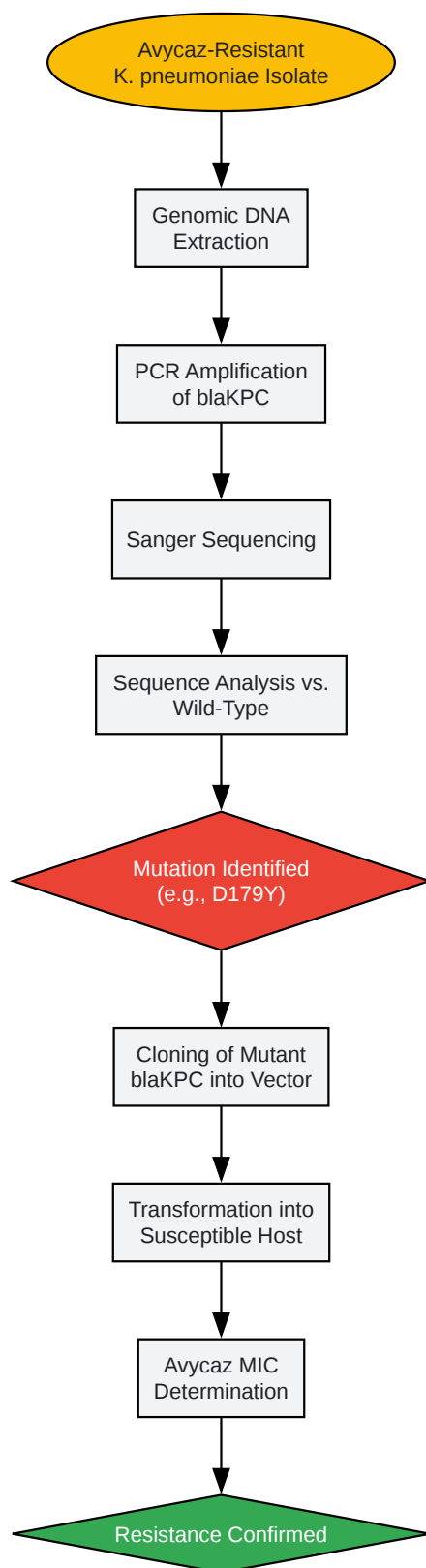
- Calculate the relative expression of the porin genes in the resistant isolate compared to a susceptible control using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene.[16]

4. β -Lactamase Activity Assay

- Materials: Bacterial cell lysate, nitrocefin (a chromogenic cephalosporin), spectrophotometer, buffer (e.g., phosphate buffer, pH 7.0).[25][26]
- Procedure:
 - Prepare a crude cell lysate from the *K. pneumoniae* isolate.
 - In a cuvette, mix the cell lysate with the buffer.
 - Initiate the reaction by adding a known concentration of nitrocefin.
 - Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.[26]
 - The rate of hydrolysis is proportional to the β -lactamase activity.

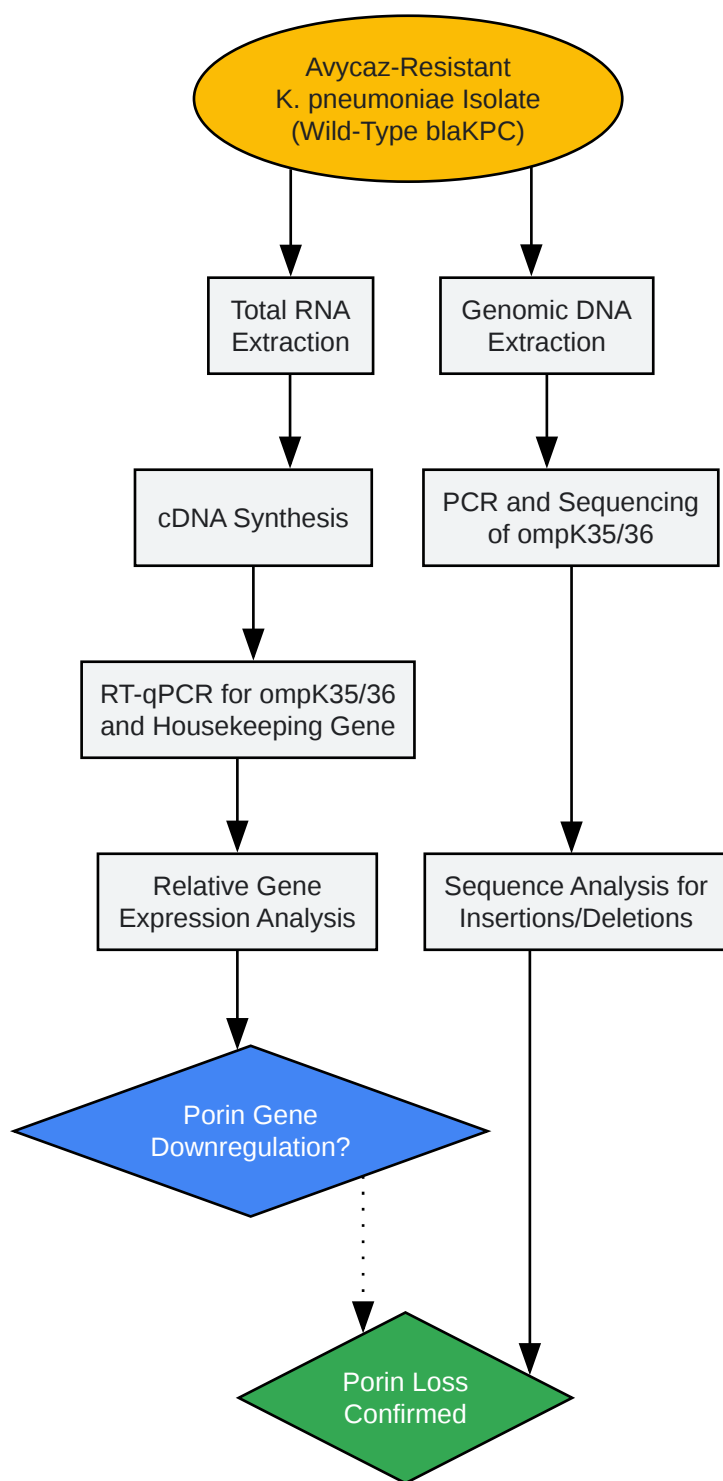
Visualizations

Caption: Overview of **Avycaz** action and resistance mechanisms in *K. pneumoniae*.



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Caption: Experimental workflow for confirming KPC-mediated **Avycaz** resistance.



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Caption: Workflow for investigating porin-mediated **Avycaz** resistance.

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